Lonfuranacid A

Descripción general

Descripción

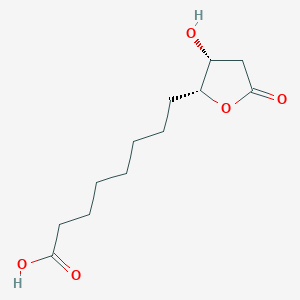

Lonfuranacid A is a chemical compound with the molecular formula C12H20O5 It is known for its unique structure, which includes a hydroxy group and an oxolan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lonfuranacid A typically involves multi-step organic reactions. One common method includes the reaction of octanoic acid with a suitable oxolan derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Lonfuranacid A undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxolan ring can be reduced to form a more saturated compound.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a more saturated hydrocarbon.

Aplicaciones Científicas De Investigación

Lonfuranacid A has been studied for its diverse biological activities, particularly in the realm of medicinal chemistry. Its structural characteristics suggest potential efficacy in several therapeutic areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that it can inhibit the growth of certain bacteria and fungi, which is crucial in addressing antibiotic resistance issues in modern medicine .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. This activity is particularly relevant in conditions such as arthritis and other autoimmune disorders .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

Medicinal Chemistry

In the field of medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of novel derivatives with enhanced pharmacological profiles:

- Synthesis of Derivatives : Researchers are actively exploring modifications to the this compound structure to improve its bioactivity and selectivity. This includes altering functional groups to enhance solubility and reduce toxicity while maintaining or improving efficacy against target diseases .

- Drug Development : The compound's promising bioactivity has led to its consideration in drug development pipelines. Its derivatives are being evaluated for their potential use in treating infections, inflammation, and cancer, with ongoing clinical trials aimed at assessing safety and efficacy in humans .

Industrial Applications

Beyond its medicinal uses, this compound may have applications in various industrial sectors:

- Agricultural Uses : The antimicrobial properties of this compound can be harnessed for agricultural purposes, such as developing natural pesticides or fungicides. This could promote sustainable farming practices by reducing reliance on synthetic chemicals .

- Cosmetic Industry : Due to its anti-inflammatory and antimicrobial properties, this compound is being investigated for use in cosmetic formulations aimed at treating skin conditions such as acne or eczema. Its incorporation into skincare products could enhance their therapeutic benefits .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study 1: Antimicrobial Efficacy : In a study published in a peer-reviewed journal, researchers tested this compound against common bacterial strains responsible for skin infections. The results showed a significant reduction in bacterial load when treated with the compound compared to controls, highlighting its potential as an alternative treatment option .

- Case Study 2: Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced markers of inflammation and improved joint function compared to untreated controls, suggesting its therapeutic potential for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of Lonfuranacid A involves its interaction with specific molecular targets and pathways. The hydroxy group and oxolan ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound valuable for research in enzymology and pharmacology.

Comparación Con Compuestos Similares

Similar Compounds

- 8-[(2R,3S)-3-Hydroxy-5-oxotetrahydro-2-furanyl]octanoic acid

- 8-[(2R,3S)-3-(8-Hydroxyoctyl)-2-oxiranyl]octanoic acid

Uniqueness

Lonfuranacid A is unique due to its specific stereochemistry and functional groups

Actividad Biológica

Lonfuranacid A is a compound derived from natural sources, particularly noted for its potential biological activities. This article reviews the existing literature on this compound, focusing on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a furanocoumarin, a group of compounds known for their diverse biological activities. The structural characteristics that contribute to its bioactivity include the presence of a furan ring and various substituents that can influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response. This activity suggests potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease.

Cytotoxicity and Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HT-29 | 30 | Cell cycle arrest and apoptosis induction |

The biological activities of this compound are mediated through several mechanisms:

- Membrane Disruption : By integrating into bacterial membranes, it alters their permeability.

- Caspase Activation : Induces apoptosis in cancer cells via mitochondrial pathways.

- Cytokine Modulation : Reduces the levels of inflammatory cytokines through inhibition of NF-kB signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Bacterial Infections : In a controlled study involving infected mice, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls, demonstrating its potential as an antimicrobial agent.

- Cancer Treatment Models : In xenograft models using human cancer cell lines, treatment with this compound led to reduced tumor growth and increased survival rates among subjects.

Propiedades

IUPAC Name |

8-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]octanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c13-9-8-12(16)17-10(9)6-4-2-1-3-5-7-11(14)15/h9-10,13H,1-8H2,(H,14,15)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTMWYOARXNAKD-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)CCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC1=O)CCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.